

ELA-32 in Angiogenesis Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: ELA-32(human)

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Introduction

ELA-32, a 32-amino acid peptide, is a potent and high-affinity agonist for the apelin receptor (APJ).[1] Emerging research highlights its critical role in cardiovascular development and physiology, including the process of angiogenesis—the formation of new blood vessels from pre-existing ones. ELA-32 has been shown to stimulate angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs), making it a molecule of significant interest for therapeutic applications in tissue repair and regenerative medicine.[1] These application notes provide a comprehensive overview of the use of ELA-32 in in vitro angiogenesis assays, detailing its mechanism of action and providing standardized protocols for experimental use.

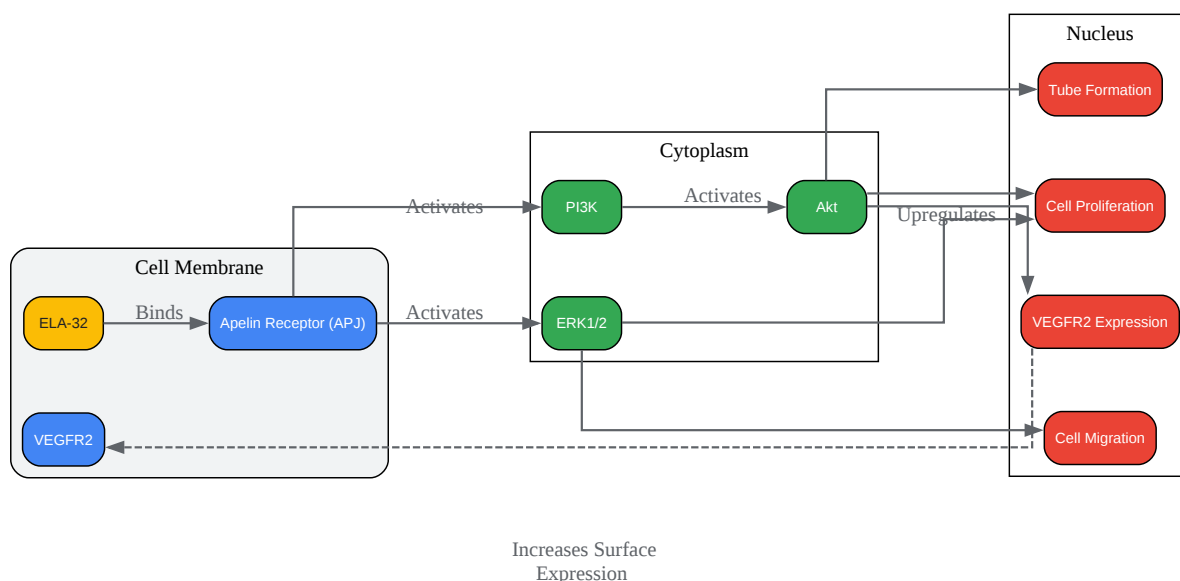
Mechanism of Action

ELA-32 exerts its pro-angiogenic effects by binding to and activating the apelin receptor, a G-protein coupled receptor expressed on endothelial cells. This interaction initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. Key signaling pathways implicated in ELA-32-mediated angiogenesis include:

- **PI3K/Akt Pathway:** Activation of the apelin receptor by ELA-32 leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is a central regulator of cell survival, growth, and proliferation in endothelial cells.

- **VEGFR2 Upregulation:** ELA-32 has been demonstrated to upregulate the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] This sensitization of endothelial cells to VEGF, a potent angiogenic factor, further enhances the pro-angiogenic response.
- **ERK1/2 Pathway:** The Extracellular signal-regulated kinase (ERK1/2) pathway is also involved in the cellular response to ELA-32, contributing to processes such as cell migration and proliferation.

The culmination of these signaling events is the promotion of the key steps in angiogenesis: endothelial cell proliferation, migration, and differentiation into capillary-like structures.



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Figure 1: ELA-32 signaling pathway in endothelial cells leading to angiogenesis.

Quantitative Data Presentation

The pro-angiogenic effects of ELA-32 can be quantified using in vitro angiogenesis assays, such as the endothelial tube formation assay. Below is a summary of representative quantitative data.

Treatment Group	Concentration (μM)	Total Tube Length (μm/field)	Branch Points (per field)
Vehicle Control	0	1500 ± 150	20 ± 5
ELA-32	0.01	2500 ± 200	35 ± 7
ELA-32	0.1	4500 ± 300	60 ± 8
ELA-32	1.0	4800 ± 350	65 ± 10
VEGF (Positive Control)	50 ng/mL	5000 ± 400	70 ± 12

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions, cell type, and passage number.

Experimental Protocols

Endothelial Tube Formation Assay

This protocol details the steps for assessing the pro-angiogenic potential of ELA-32 by measuring the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix.

Materials:

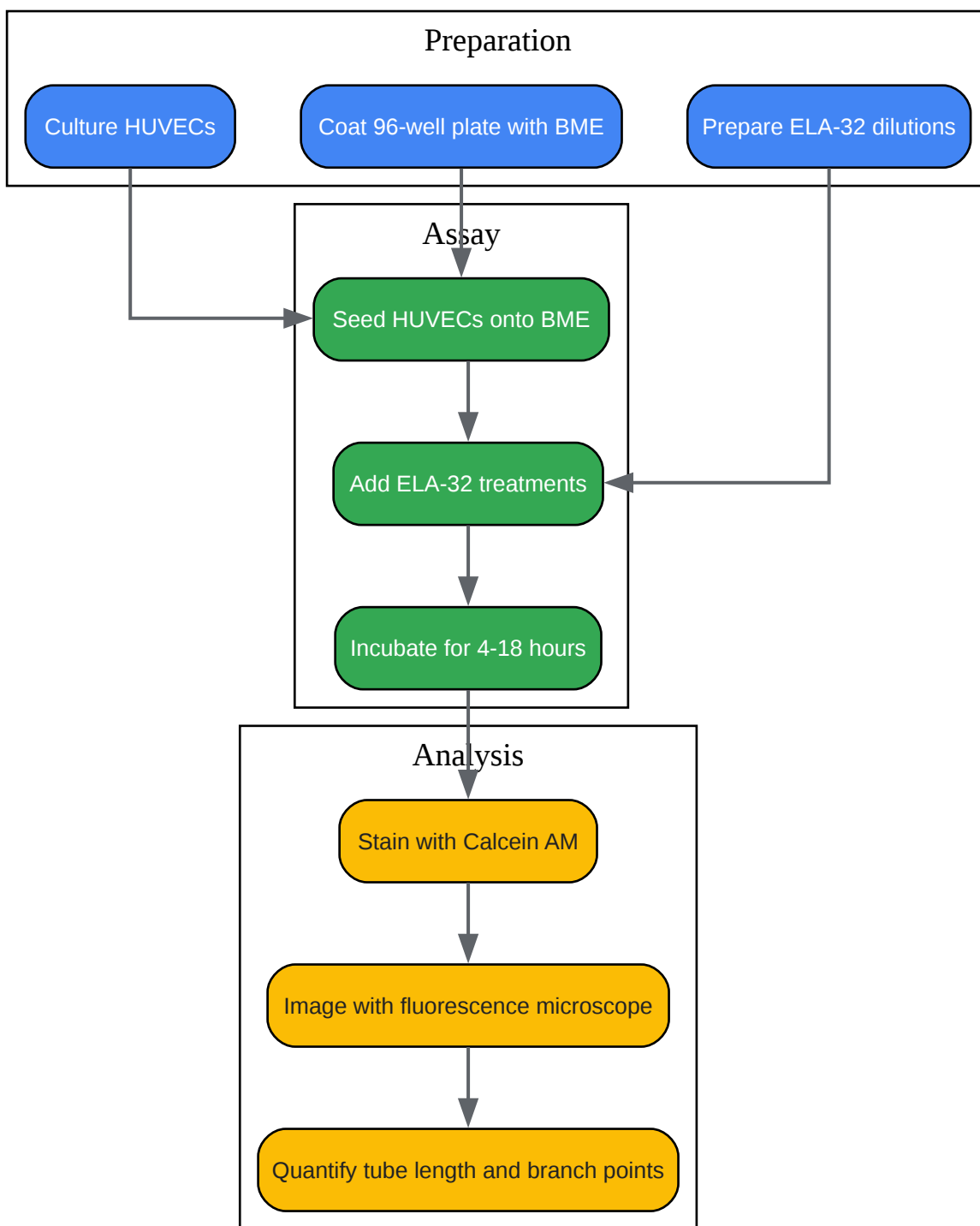
- Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution
- Basement Membrane Extract (BME), Growth Factor Reduced
- ELA-32 peptide
- VEGF (positive control)
- Phosphate Buffered Saline (PBS)
- Calcein AM
- 96-well tissue culture plates
- Inverted fluorescence microscope with image analysis software

Protocol:

- **Cell Culture:** Culture HUVECs in EGM-2 supplemented with 2% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Use cells between passages 2 and 6 for optimal results.
- **Preparation of BME Plates:** Thaw BME on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME. Ensure the BME is spread evenly across the well surface. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- **Cell Seeding:** Harvest HUVECs using trypsin and resuspend them in serum-free EGM-2. Perform a cell count and adjust the concentration to 1 x 10⁵ cells/mL.
- **Treatment Preparation:** Prepare a dilution series of ELA-32 in serum-free EGM-2. A suggested concentration range is 0.01 µM to 1.0 µM. Prepare a positive control of VEGF (e.g., 50 ng/mL) and a vehicle control (serum-free EGM-2).
- **Assay Initiation:** Add 100 µL of the HUVEC suspension to each well of the BME-coated plate. Then, add 100 µL of the respective treatment (ELA-32, VEGF, or vehicle) to the wells.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal incubation time should be determined empirically.

- Visualization and Imaging:
 - Carefully remove the culture medium from the wells.
 - Wash the cells gently with PBS.
 - Add 100 μ L of Calcein AM solution (2 μ g/mL in PBS) to each well and incubate for 30 minutes at 37°C.
 - Wash the cells again with PBS.
 - Visualize the tube network using an inverted fluorescence microscope. Capture images from at least three different fields per well.
- Quantification: Use image analysis software to quantify the total tube length and the number of branch points in each image. Average the data from the replicate wells for each treatment group.



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Figure 2: Experimental workflow for the endothelial tube formation assay.

Troubleshooting and Considerations

- **Cell Passage Number:** The responsiveness of HUVECs can decrease with higher passage numbers. It is crucial to use low-passage cells (2-6) for consistent results.
- **BME Quality:** The quality and lot-to-lot variability of the BME can significantly impact tube formation. It is recommended to test new lots of BME before use in critical experiments.
- **Incubation Time:** The optimal incubation time for tube formation can vary. A time-course experiment is recommended to determine the peak of tube formation for your specific experimental conditions.
- **Concentration of ELA-32:** While doses exceeding 0.01 μM have been shown to be effective, a full dose-response curve should be performed to determine the optimal concentration for the desired effect.^{[2][4]}

Conclusion

ELA-32 is a valuable tool for studying angiogenesis in vitro. Its potent pro-angiogenic activity, mediated through the apelin receptor and subsequent activation of the PI3K/Akt and ERK signaling pathways, makes it a promising candidate for further investigation in the context of drug development and regenerative medicine. The provided protocols offer a standardized method for assessing the angiogenic potential of ELA-32 in a laboratory setting.

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